(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride
Description
(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.
Properties
CAS No. |
2679949-34-7 |
|---|---|
Molecular Formula |
C8H12ClN |
Molecular Weight |
157.64 g/mol |
IUPAC Name |
(6S)-6-ethynyl-5-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-7-5-8(3-4-8)6-9-7;/h1,7,9H,3-6H2;1H/t7-;/m1./s1 |
InChI Key |
JNFDDSUOTZGGKN-OGFXRTJISA-N |
Isomeric SMILES |
C#C[C@@H]1CC2(CC2)CN1.Cl |
Canonical SMILES |
C#CC1CC2(CC2)CN1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-ethynyl-5-azaspiro[2One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides . This reaction is facilitated by a chiral catalyst, which ensures the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of (6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the spirocyclic core can produce various spirocyclic amines.
Scientific Research Applications
(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s rigid spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved efficacy and selectivity.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of advanced materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of (6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or other biomolecules, potentially modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, enhancing the compound’s potency and specificity.
Comparison with Similar Compounds
Similar Compounds
5-azaspiro[2.4]heptane: Lacks the ethynyl group but shares the spirocyclic core.
6-ethynyl-5-azaspiro[2.4]heptane: Similar structure but without the hydrochloride salt form.
Spiro[2.4]heptane derivatives: Various derivatives with different substituents on the spirocyclic core.
Uniqueness
(6S)-6-ethynyl-5-azaspiro[2.4]heptane hydrochloride is unique due to its specific combination of the spirocyclic core and the ethynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
